molecular formula C19H22FN3O B5308143 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide

2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide

Cat. No. B5308143
M. Wt: 327.4 g/mol
InChI Key: ZOLNTBNYYLHKCH-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide, also known as FPBA, is a synthetic compound that has been widely used in scientific research. FPBA belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide is not fully understood. However, it has been suggested that it acts as a partial agonist of the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual activity may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects may contribute to its therapeutic potential in neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide is its high selectivity for the 5-HT1A receptor and dopamine D2 receptor. This selectivity allows for more precise targeting of these receptors in animal models, which can lead to a better understanding of their role in neuropsychiatric disorders. However, the use of this compound in lab experiments is limited by its low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for the use of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide in scientific research. One area of interest is its potential as a treatment for drug addiction. This compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have utility in the treatment of cocaine addiction. Another area of interest is its potential as a tool for studying the role of the serotonergic and dopaminergic systems in neuropsychiatric disorders. By selectively targeting these receptors, this compound may provide insights into the underlying mechanisms of these disorders. Finally, the development of more water-soluble derivatives of this compound may overcome its limitations in lab experiments and lead to new therapeutic agents.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its anxiolytic and antidepressant-like effects, as well as its ability to modulate the activity of the serotonergic and dopaminergic systems, make it a promising candidate for the treatment of neuropsychiatric disorders. While there are limitations to its use in lab experiments, the development of more water-soluble derivatives and its potential as a tool for studying the role of neurotransmitters in neuropsychiatric disorders make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide involves the reaction of 4-fluorobenzyl chloride with N-phenylpiperazine in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. This compound has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which are implicated in various neuropsychiatric disorders.

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLNTBNYYLHKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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